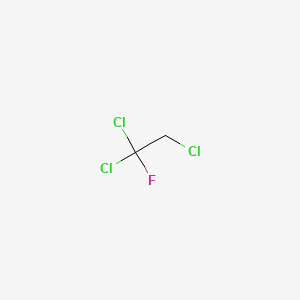
1,1,2-Trichloro-1-fluoroethane
Vue d'ensemble
Description
1,1,2-Trichloro-1-fluoroethane is a chlorofluorocarbon compound with the molecular formula C2H2Cl3F. It is a colorless liquid with a slightly sweet odor. This compound is primarily used as a solvent and in the production of other chemicals. It is known for its stability and low reactivity under normal conditions.
Méthodes De Préparation
1,1,2-Trichloro-1-fluoroethane can be synthesized through several methods:
Analyse Des Réactions Chimiques
1,1,2-Trichloro-1-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form other compounds.
Reduction Reactions: It can be reduced to form simpler compounds.
Common reagents used in these reactions include hydrofluoric acid, catalysts like antimony and chromium, and oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1,2-Trichloro-1-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and their interactions with chlorofluorocarbon compounds.
Medicine: It is used in the development of certain pharmaceuticals and in medical research.
Industry: It is used in the production of other chemicals and as a cleaning agent in industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-1-fluoroethane involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone. This process involves the following steps:
Generation of Chlorine Radicals: this compound is broken down by ultraviolet radiation, producing chlorine radicals.
Ozone Degradation: The chlorine radicals react with ozone, leading to its degradation and the formation of oxygen molecules.
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-1-fluoroethane can be compared with other similar compounds such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar properties but contains an additional fluorine atom.
1,1,1-Trichloroethane: This compound has one less chlorine atom and is used for similar applications.
Tetrachloroethylene: This compound is used as a solvent and has similar chemical properties
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
1,1,2-trichloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVMMSGRDBQIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230897 | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-95-0 | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-TRICHLORO-1-FLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2-Trichloro-1-fluoroethane interact with the α-Cr2O3 (101̅2) surface?
A1: The research demonstrates that this compound undergoes dehalogenation when exposed to the α-Cr2O3 (101̅2) surface. [] This interaction primarily involves the cleavage of the C-Cl bond at the CFCl2-end of the molecule. This leads to the formation of a -CFClCH2Cl haloalkyl intermediate bound to the surface. [] Subsequent reactions result in the release of CFCl=CH2 (chlorofluoroethylene) and HC≡CH (acetylene) as gaseous products. []
Q2: What happens to the chlorine atoms removed from this compound during this process?
A2: The chlorine atoms removed from this compound bind to the five-coordinate Cr3+ sites on the α-Cr2O3 (101̅2) surface. [] This binding effectively "blocks" these sites, leading to the deactivation of the catalytic surface and halting further dehalogenation. [] Interestingly, the study found no evidence of chlorine replacing lattice oxygen on the surface under the experimental conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


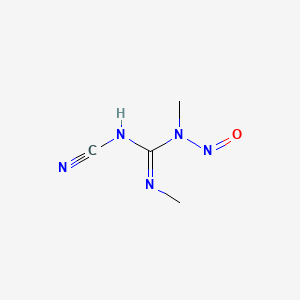
![(2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1211272.png)
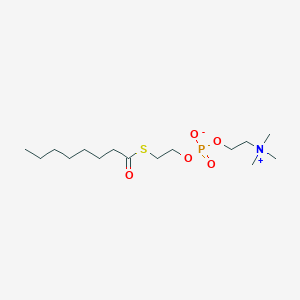


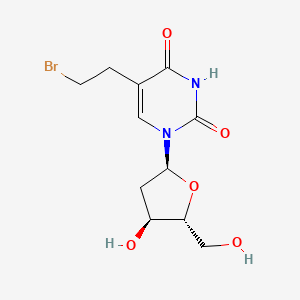

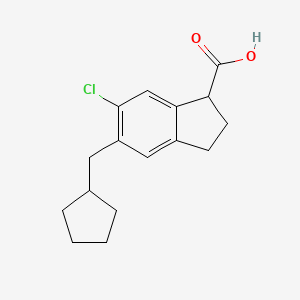
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)





